Methyl lucidenate E2 is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum, commonly known as reishi. Its molecular formula is , and it has a molecular weight of approximately 530.65 g/mol . Triterpenoids are a class of chemical compounds composed of three terpene units and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl lucidenate E2 is notable for its unique structure and potential therapeutic applications, particularly in traditional medicine.
These reactions are essential for understanding the compound's stability, reactivity, and potential modifications for enhanced biological activity.
Methyl lucidenate E2 exhibits several biological activities that contribute to its potential therapeutic uses:
These biological activities underscore the significance of methyl lucidenate E2 in pharmacological research and its potential as a natural therapeutic agent.
The synthesis of methyl lucidenate E2 can be achieved through various methods:
Research into synthetic pathways continues to expand the understanding of this compound's chemistry and potential modifications for enhanced efficacy.
Methyl lucidenate E2 shares structural similarities with several other triterpenoids. Here are some comparable compounds:
Methyl lucidenate E2 is distinguished by its specific arrangement of functional groups and stereochemistry, which contribute to its unique biological activities compared to similar compounds. Its extraction from Ganoderma lucidum further emphasizes its natural origin and relevance in traditional medicine practices.
Methyl lucidenate E2 possesses the molecular formula C₃₀H₄₂O₈ with a molecular weight of 530.66 g/mol [1] [2]. The compound represents a triterpenoid natural product isolated from Ganoderma lucidum, exhibiting a complex polycyclic structure characteristic of the lanostane class of triterpenes [2] [13]. The constitutional formula indicates the presence of eight oxygen atoms distributed across multiple functional groups including hydroxyl, acetyl, and ester moieties within the pentacyclic framework [1] [4].
The International Union of Pure and Applied Chemistry systematic name for methyl lucidenate E2 is methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate [1] [2]. This nomenclature reflects the compound's complex stereochemical architecture and functional group distribution.
The structural features include a cyclopenta[a]phenanthrene core system with multiple substituents and functional groups positioned at specific carbon centers [1] [2]. The presence of three ketone groups at positions 7, 11, and 15, along with hydroxyl and acetyl functionalities, contributes to the compound's distinctive physicochemical properties [1] [8].
The stereochemical configuration of methyl lucidenate E2 involves multiple chiral centers designated with specific absolute configurations [1] [2]. The compound contains seven stereogenic centers with the following absolute configurations: (3S,5R,10S,12S,13R,14R,17R) [1] [2]. These stereochemical assignments are critical for understanding the compound's three-dimensional molecular architecture and biological activity.
The stereochemical analysis reveals the presence of a (4R)-configured pentanoate side chain attached to the cyclopenta[a]phenanthrene backbone [1] [2]. The configuration at carbon-3 is designated as S, indicating a specific spatial arrangement of substituents around this chiral center [1]. The hydroxyl group at position 3 adopts a specific stereochemical orientation that influences the compound's overall molecular conformation [1] [13].
The acetyloxy substituent at position 12 maintains an S-configuration, which is characteristic of many Ganoderma-derived triterpenoids [1] [10]. The multiple methyl groups at positions 4,4,10,13,14 contribute to the compound's steric environment and influence its conformational preferences [1] [2]. The stereochemical complexity of methyl lucidenate E2 places it within the broader family of lanostane-type triterpenoids that exhibit similar configurational patterns [13] [49].
| Position | Configuration | Functional Group |
|---|---|---|
| 3 | S | Hydroxyl |
| 4 | - | Geminal dimethyl |
| 5 | R | - |
| 10 | S | Methyl |
| 12 | S | Acetyloxy |
| 13 | R | Methyl |
| 14 | R | Methyl |
| 17 | R | Pentanoate chain |
The proton nuclear magnetic resonance spectrum of methyl lucidenate E2 displays characteristic resonances consistent with its triterpenoid structure [7] [9]. The spectrum exhibits multiple singlet signals corresponding to the various methyl groups distributed throughout the molecule, typically appearing in the region between 0.8-1.4 ppm [30] [31]. The acetyl methyl group associated with the acetyloxy functionality at position 12 appears as a distinct singlet, usually observed around 2.0-2.1 ppm [10] [30].
The oxygenated methine proton at position 12 bearing the acetyloxy group typically resonates as a complex multiplet in the 4.5-5.5 ppm region [10] [30]. The hydroxyl-bearing methine at position 3 appears as a characteristic multiplet in the 3.0-4.0 ppm range [30] [31]. The methylene protons of the pentanoate side chain exhibit overlapping multiplets in the aliphatic region, with the terminal methyl ester group appearing as a singlet around 3.6-3.8 ppm [10] [31].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information regarding the carbon framework of methyl lucidenate E2 [10] [30]. The spectrum displays resonances for all thirty carbon atoms, including characteristic signals for the ketone carbonyls at positions 7, 11, and 15, typically appearing in the 200-220 ppm region [10] [30]. The ester carbonyl of the pentanoate chain resonates around 170-180 ppm, while the acetyl carbonyl appears in a similar region [30] [35].
The quaternary carbon centers exhibit distinct chemical shifts, with the geminal dimethyl-bearing carbon at position 4 appearing around 35-45 ppm [30] [35]. The methyl carbon resonances are distributed throughout the aliphatic region, with specific chemical shifts dependent on their local chemical environment [30] [31]. The cyclopenta[a]phenanthrene framework carbons display characteristic shifts consistent with the polycyclic triterpenoid structure [35] [36].
Infrared spectroscopy of methyl lucidenate E2 reveals characteristic absorption bands corresponding to its functional groups [23] [36]. The hydroxyl group at position 3 exhibits a broad absorption band in the 3200-3600 cm⁻¹ region [23] [36]. The multiple carbonyl groups produce distinct absorption bands, with the ketone carbonyls appearing around 1700-1720 cm⁻¹ and the ester carbonyls at slightly higher frequencies around 1730-1750 cm⁻¹ [23] [36].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, while the carbon-carbon double bond stretching, if present, would appear around 1600-1650 cm⁻¹ [23] [36]. The acetyl group exhibits characteristic absorptions with carbon-oxygen stretching around 1200-1300 cm⁻¹ [23] [36]. The overall infrared fingerprint provides a distinctive pattern for compound identification and structural confirmation [23] [36].
Ultraviolet-visible spectroscopy of methyl lucidenate E2 reflects the electronic transitions associated with its chromophoric groups [12] [15]. The compound exhibits absorption maxima corresponding to the α,β-unsaturated ketone systems present in the molecule [12] [15]. These electronic transitions typically occur in the 250-300 nm region, with specific wavelengths dependent on the degree of conjugation and substitution patterns [12] [15].
| Spectroscopic Method | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Multiple methyl singlets (0.8-1.4 ppm), acetyl methyl (2.0-2.1 ppm), oxygenated methines (3.0-5.5 ppm) |
| ¹³C Nuclear Magnetic Resonance | Ketone carbonyls (200-220 ppm), ester carbonyls (170-180 ppm), quaternary carbons (35-45 ppm) |
| Infrared | Hydroxyl (3200-3600 cm⁻¹), ketone carbonyls (1700-1720 cm⁻¹), ester carbonyls (1730-1750 cm⁻¹) |
| Ultraviolet-Visible | α,β-unsaturated ketone transitions (250-300 nm) |
Mass spectrometric analysis of methyl lucidenate E2 reveals characteristic fragmentation patterns that provide structural information and aid in compound identification [38] [39]. Under electron ionization conditions, the molecular ion peak appears at m/z 530, corresponding to the molecular weight of the compound [1] [38]. The fragmentation behavior follows typical patterns observed for triterpenoid compounds with similar structural features [38] [39].
The primary fragmentation pathways involve cleavage of the pentanoate side chain, resulting in the loss of the entire ester moiety [16] [18]. This fragmentation produces a significant ion corresponding to the loss of 117 mass units (pentanoate chain), generating a fragment at m/z 413 [16] [38]. Additional fragmentations include the sequential loss of small neutral molecules such as water, carbon monoxide, and methyl radicals [16] [18].
The acetyl group at position 12 undergoes characteristic elimination, producing fragments corresponding to the loss of 60 mass units (acetyl group plus water), resulting in ions at m/z 470 [16] [19]. The hydroxyl group at position 3 contributes to fragmentation through dehydration reactions, leading to the loss of 18 mass units and corresponding fragment ions [16] [18].
Ring fragmentation of the cyclopenta[a]phenanthrene system occurs through characteristic pathways observed in related triterpenoids [38] [42]. Cleavage of the C and D rings produces diagnostic fragments that retain specific portions of the molecular framework [38] [42]. The presence of multiple ketone groups influences the fragmentation pattern by stabilizing certain ionic intermediates through resonance effects [19] [20].
The mass spectrometric fragmentation pattern also includes the formation of rearrangement ions through internal hydrogen transfers and cyclization reactions [17] [19]. These processes are characteristic of polycyclic triterpenoid systems and provide additional structural information for compound characterization [38] [39]. The relative abundances of fragment ions vary depending on the ionization method and collision energy employed [39] [41].
| Fragment m/z | Loss from Molecular Ion | Structural Assignment |
|---|---|---|
| 530 | - | Molecular ion [M]⁺ |
| 470 | 60 | Loss of acetyl + water |
| 413 | 117 | Loss of pentanoate chain |
| 395 | 135 | Loss of pentanoate + water |
| 285 | 245 | Major ring fragmentation |
| 121 | 409 | Characteristic triterpenoid fragment |
The stability characteristics of methyl lucidenate E2 are influenced by its multiple functional groups and structural complexity [23] . Under standard storage conditions, the compound demonstrates reasonable stability when maintained at low temperatures in the absence of light and moisture [23] . The recommended storage temperature is -20°C for powder forms and -80°C for solutions to ensure long-term stability [26].
Chemical stability assessments indicate that methyl lucidenate E2 is stable under normal handling conditions but may undergo degradation when exposed to extreme pH conditions, elevated temperatures, or strong oxidizing agents [23] [26]. The hydroxyl group at position 3 represents a potential site for oxidation reactions, while the ester functionalities may be susceptible to hydrolysis under acidic or basic conditions [26].
The compound exhibits reactivity patterns characteristic of polyfunctional triterpenoids [27]. The ketone groups at positions 7, 11, and 15 can participate in nucleophilic addition reactions and reduction processes [28]. The acetyloxy group at position 12 may undergo hydrolysis to yield the corresponding hydroxyl derivative under appropriate conditions [26].
Thermal stability studies reveal that methyl lucidenate E2 maintains structural integrity at moderate temperatures but undergoes decomposition at elevated temperatures above 200°C [23] [28]. The thermal degradation pattern involves the sequential loss of functional groups, beginning with the acetyl moiety and followed by dehydration and decarboxylation reactions [28] [29].
The photostability of methyl lucidenate E2 requires protection from direct light exposure, as ultraviolet radiation may induce photochemical reactions that compromise compound integrity [23] . Storage in amber glass containers or under inert atmosphere conditions helps preserve the compound's chemical stability over extended periods [23] [26].
Reactivity with strong acids or bases leads to structural modifications, including ester hydrolysis and potential rearrangement reactions [26]. The compound shows limited reactivity with mild reducing agents but may undergo reduction of the ketone functionalities under more vigorous conditions [29]. Oxidation reactions primarily affect the hydroxyl group and may lead to the formation of additional ketone moieties [27].
| Stability Parameter | Conditions | Observations |
|---|---|---|
| Thermal | Room temperature | Stable under normal conditions |
| Thermal | >200°C | Decomposition with functional group loss |
| pH | Neutral (pH 6-8) | Stable |
| pH | Extreme acidic/basic | Potential ester hydrolysis |
| Light | Dark storage | Stable |
| Light | Ultraviolet exposure | Potential photodegradation |
| Oxidation | Mild conditions | Limited reactivity |
| Oxidation | Strong oxidants | Hydroxyl group oxidation |
Methyl lucidenate E2 represents a distinctive member of the lanostane-type triterpenoid family, characterized by its tetracyclic structural framework and specific molecular architecture [2] [3]. The compound exhibits the fundamental cyclopenta[a]phenanthrene core system that defines the lanostane class, with a molecular formula of C30H42O8 and molecular weight of 530.66 grams per mole [2] [3]. This classification places methyl lucidenate E2 within the broader taxonomic hierarchy of tetracyclic triterpenoids, which are biosynthetically derived from lanosterol through oxidosqualene cyclase-mediated cyclization reactions [4] [5] [6].
The lanostane-type triterpenoids represent a significant subclass of tetracyclic compounds that are predominantly found in fungi, particularly within the Ganodermataceae family [4] [5]. These compounds are characterized by their complex polycyclic structures containing multiple stereogenic centers and diverse functional group arrangements [4] [5]. The structural foundation of lanostane-type triterpenoids originates from the universal precursor lanosterol, which undergoes extensive oxidative modifications to generate the remarkable structural diversity observed in this compound class [4] [5] [7].
Within the taxonomic framework of natural products chemistry, methyl lucidenate E2 occupies a specific position as a highly oxygenated lanostane derivative. The compound contains eight oxygen atoms distributed across multiple functional groups, including hydroxyl, acetyl, and ketone moieties positioned at strategic locations throughout the molecular scaffold [2] [3]. The presence of three ketone groups at positions 7, 11, and 15, combined with the acetyloxy functionality at position 12 and the hydroxyl group at position 3, establishes a distinct substitution pattern that distinguishes methyl lucidenate E2 from other lanostane-type triterpenoids [2] [3].
The taxonomic classification of methyl lucidenate E2 is further reinforced by its stereochemical configuration, which follows the characteristic patterns observed in Ganoderma-derived lanostane compounds [2] [3]. The compound exhibits seven stereogenic centers with specific absolute configurations designated as (3S,5R,10S,12S,13R,14R,17R), which are consistent with the stereochemical framework typical of lanostane-type triterpenoids from fungal sources [2] [3]. This stereochemical complexity places methyl lucidenate E2 within the broader context of three-dimensional structural relationships that define the lanostane class.
| Taxonomic Level | Classification | Structural Features |
|---|---|---|
| Chemical Class | Triterpenoids | C30 isoprenoid derivatives |
| Subclass | Tetracyclic triterpenoids | Four-ring polycyclic framework |
| Type | Lanostane-type | Cyclopenta[a]phenanthrene core |
| Specific Category | Highly oxygenated derivatives | Multiple oxygen-containing functional groups |
| Molecular Identity | Methyl lucidenate E2 | Unique substitution pattern and stereochemistry |
The phylogenetic relationship of methyl lucidenate E2 within the broader context of Ganoderma metabolites reflects the evolutionary and biosynthetic connections that define the secondary metabolite profile of this medicinally important fungal genus [7] [8] [9]. Ganoderma species have evolved sophisticated metabolic networks that produce structurally diverse lanostane-type triterpenoids, with methyl lucidenate E2 representing a specific branch within this complex biosynthetic tree [7] [8] [9].
The phylogenetic analysis of Ganoderma metabolites reveals that methyl lucidenate E2 belongs to a distinct lineage of compounds that share common biosynthetic origins with other lanostane-type triterpenoids found throughout the genus [7] [8] [9]. The compound's structural features align with the broader metabolic signature of Ganoderma lucidum, which contains over 260 identified triterpenoids representing various structural modifications of the basic lanostane framework [7] [10] [11]. This metabolic diversity reflects the evolutionary adaptation of Ganoderma species to produce bioactive compounds with diverse ecological and pharmacological functions.
Within the phylogenetic context of Ganoderma metabolites, methyl lucidenate E2 exhibits closest structural relationships with other highly oxygenated lanostane derivatives, particularly those containing multiple ketone functionalities and acetyl substitutions [7] [10] [11]. The compound's metabolic position can be traced through the biosynthetic pathway that begins with the universal precursor 2,3-oxidosqualene and proceeds through lanosterol to generate the diverse array of oxidized derivatives characteristic of Ganoderma species [7] [12] [13].
The phylogenetic significance of methyl lucidenate E2 extends beyond its immediate structural relatives to encompass the broader evolutionary context of fungal secondary metabolism [7] [8] [9]. Ganoderma species have evolved within the Ganodermataceae family, which is characterized by the production of distinctive lanostane-type triterpenoids that serve various ecological functions including defense against pathogens and competitors [7] [8] [9]. The metabolic capacity to produce compounds like methyl lucidenate E2 represents an evolutionary adaptation that contributes to the ecological success and medicinal properties of Ganoderma species.
The comparative analysis of methyl lucidenate E2 with its lucidenic acid congeners reveals important structural relationships and biosynthetic connections within the Ganoderma metabolic network [14] [15] [16]. Lucidenic acids represent a significant group of C27 trinortriterpenoid acids that share common biosynthetic origins with methyl lucidenate E2 but exhibit distinct structural modifications and pharmacological properties [14] [15] [16].
Lucidenic acid A, with its molecular formula C27H38O6 and molecular weight of 458.6 grams per mole, represents the foundational structure within the lucidenic acid series [17]. The compound exhibits a tetracyclic triterpenoid framework with hydroxyl and carbonyl functionalities that establish the basic structural template for related congeners [17]. The presence of a pentanoic acid chain at position 17 distinguishes lucidenic acid A from methyl lucidenate E2, which contains a methylated ester derivative of this carboxylic acid functionality [17].
Lucidenic acid B demonstrates structural elaboration through additional oxygenation, with a molecular formula of C27H38O7 and molecular weight of 474.5864 grams per mole [16] [18]. The compound contains dihydroxy-pentamethyl substitutions that create a distinct oxidation pattern compared to methyl lucidenate E2 [16] [18]. The increased oxygen content in lucidenic acid B reflects the progressive oxidative modifications that occur during the biosynthetic diversification of lanostane-type triterpenoids in Ganoderma species [16] [18].
The comparative analysis extends to lucidenic acid N, which exhibits a molecular formula of C27H40O6 and distinctive structural features including 3,7-dihydroxy-4,4,14-trimethyl-11,15-dioxo substitutions [19] [20]. This compound represents a different oxidation pattern compared to methyl lucidenate E2, with specific hydroxyl group placements that generate unique three-dimensional conformations and potentially distinct biological activities [19] [20].
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Lucidenic Acid A | C27H38O6 | 458.6 g/mol | Carboxylic acid chain at C-17 |
| Lucidenic Acid B | C27H38O7 | 474.5864 g/mol | Additional hydroxyl group |
| Lucidenic Acid N | C27H40O6 | 460.6 g/mol | Different hydroxyl placement pattern |
| Methyl lucidenate E2 | C30H42O8 | 530.66 g/mol | Methylated ester with acetyl group |
The positional significance of methyl lucidenate E2 within triterpene biosynthetic pathways reflects its role as a terminal product in the complex metabolic network that transforms simple precursors into structurally sophisticated bioactive compounds [6] [21] [22]. The compound occupies a specific position in the biosynthetic sequence that begins with the mevalonate pathway and culminates in the production of highly functionalized lanostane-type triterpenoids [6] [21] [22].
The biosynthetic pathway leading to methyl lucidenate E2 initiates with the condensation of acetyl-CoA units through the mevalonate pathway to generate isopentenyl pyrophosphate and dimethylallyl pyrophosphate [6] [21] [22]. These C5 building blocks are sequentially condensed to form farnesyl pyrophosphate, which serves as the precursor for squalene synthesis through the action of squalene synthase [6] [21] [22]. The resulting squalene undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene, the universal precursor for all triterpene biosynthesis [6] [21] [22].
The critical branching point in the pathway occurs with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclase enzymes, which generate the basic lanostane skeleton that serves as the foundation for methyl lucidenate E2 [6] [21] [22]. This cyclization reaction establishes the tetracyclic framework and the specific stereochemical configuration that characterizes lanostane-type triterpenoids [6] [21] [22]. The initial cyclization product undergoes extensive modification through the action of cytochrome P450 monooxygenases, which introduce the various oxygen-containing functional groups observed in methyl lucidenate E2 [6] [21] [22].
The positional significance of methyl lucidenate E2 is further emphasized by its relationship to other Ganoderma metabolites within the biosynthetic network [7] [12] [13]. The compound represents a terminal branch in the metabolic pathway that involves multiple enzymatic steps including hydroxylation, ketone formation, acetylation, and methylation reactions [7] [12] [13]. The specific combination of these modifications creates the unique structural features that distinguish methyl lucidenate E2 from other lanostane-type triterpenoids [7] [12] [13].
The biosynthetic pathway positioning of methyl lucidenate E2 also reflects the regulatory mechanisms that control triterpene production in Ganoderma species [7] [12] [13]. The compound's formation depends on the coordinated expression of multiple enzyme genes involved in the mevalonate pathway, cyclization reactions, and subsequent modification steps [7] [12] [13]. This regulatory complexity ensures that methyl lucidenate E2 production is integrated with the overall metabolic state of the organism and responds to environmental and developmental signals [7] [12] [13].
The structural analogues and derivative compounds of methyl lucidenate E2 encompass a diverse array of related molecules that share common structural features while exhibiting distinct modifications that contribute to their unique properties and biological activities [23] [24] [25]. These structural relationships provide important insights into the structure-activity relationships and biosynthetic flexibility inherent in the lanostane-type triterpenoid family [23] [24] [25].
Methyl lucidenate F represents a closely related structural analogue with a molecular formula of C28H38O6 and molecular weight of 470.598 grams per mole [23]. The compound exhibits a pentamethyl-tetraoxo-tetracyclic structure that shares the basic lanostane framework with methyl lucidenate E2 but differs in the specific arrangement and number of functional groups [23]. The structural similarity between these compounds reflects their common biosynthetic origin while highlighting the molecular modifications that generate structural diversity within the methyl lucidenate series [23].
The structural relationship extends to methyl lucidenate Ha, which demonstrates additional complexity with a molecular formula of C30H44O8 and molecular weight of 532.66 grams per mole [24]. This compound contains dihydroxy-hydroxymethyl-tetramethyl substitutions that create a distinct oxidation pattern compared to methyl lucidenate E2 [24]. The presence of hydroxymethyl groups represents a unique structural modification that potentially influences the compound's pharmacological properties and metabolic stability [24].
The derivative compounds of methyl lucidenate E2 also include various butyl and other alkyl esters that demonstrate the structural flexibility possible through simple esterification reactions . These derivatives maintain the core lanostane structure while modifying the ester functionality to create compounds with potentially different physicochemical properties and biological activities . The existence of these derivatives highlights the potential for synthetic modification of natural compounds to optimize their pharmacological profiles .
The structural analogue relationships extend to the broader family of Ganoderma triterpenoids, including ganoderic acids and other lanostane derivatives that share common structural motifs with methyl lucidenate E2 [7] [10] [11]. These compounds exhibit varying degrees of oxygenation, different functional group arrangements, and diverse side chain modifications that collectively represent the structural diversity achievable within the lanostane framework [7] [10] [11].
| Structural Analogue | Molecular Formula | Key Structural Features | Relationship to Methyl lucidenate E2 |
|---|---|---|---|
| Methyl lucidenate F | C28H38O6 | Pentamethyl-tetraoxo structure | Similar tetracyclic framework, different oxidation |
| Methyl lucidenate Ha | C30H44O8 | Dihydroxy-hydroxymethyl groups | Additional hydroxyl functionalities |
| Methyl lucidenate A | C28H40O6 | Basic methyl ester structure | Simplified analogue with fewer oxygen atoms |
| Methyl lucidenate P | C29H42O8 | 12-acetoxy-3,7-dihydroxy derivative | Similar acetylation pattern, different hydroxyl placement |